5-(Trifluoromethyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyrimidine and its derivatives can be achieved through various chemical reactions. For example, one study describes the synthesis of trifluoromethylthio-substituted pyrimidines, highlighting the compound's role as a starting material for nucleophilic exchange reactions (Haas & Lieb, 1985). Another approach involves a one-pot synthesis method for creating 5-(Trifluoromethyl)-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidine derivatives in ionic liquid, showcasing the efficiency and eco-friendliness of this synthesis technique (Tuanjie Li et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyrimidine derivatives has been extensively studied. For instance, research on the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine provides insight into the complex's crystal structure, demonstrating the formation of n–σ* complexes and revealing detailed structural characteristics through X-ray diffraction analysis (Chernov'yants et al., 2011).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, leading to the synthesis of numerous derivatives with unique properties. For example, the synthesis of pyrimidines from 3-trifluoromethylsulfonyl-oxypropeniminium triflates and nitriles demonstrates the compound's reactivity and versatility in creating novel structures (Rahm & Maas, 1996).
Safety And Hazards
5-(Trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Trifluoromethyl pyrimidine derivatives have shown promise in the field of antifungal, insecticidal, and anticancer research . There is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . The development of efficient and new pesticides is still an urgent task for scientific researchers .
properties
IUPAC Name |
5-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHRGFQWZMVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570845 | |
Record name | 5-(Trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrimidine | |
CAS RN |
176214-12-3 | |
Record name | 5-(Trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 176214-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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